

Spectroscopic differences between diethyl disulfide and other organosulfur compounds

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Compound of Interest

Compound Name: Diethyl disulfide

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A comprehensive guide to the spectroscopic differences between **diethyl disulfide** and other common organosulfur compounds, including ethanethiol (a thiol) and diethyl sulfide (a thioether). This document provides a detailed comparison of their characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS). Experimental protocols and a visual representation of a key reaction pathway are included to support researchers, scientists, and drug development professionals.

Spectroscopic Comparison of Diethyl Disulfide, Ethanethiol, and Diethyl Sulfide

The key to distinguishing **diethyl disulfide** from other organosulfur compounds such as thiols and thioethers lies in the unique spectroscopic features arising from the disulfide bond (S-S) and the differing chemical environments of the ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between these compounds. The chemical shifts of the protons (^1H NMR) and carbon atoms (^{13}C NMR) are highly sensitive to the adjacent sulfur functional group.

^1H NMR Spectra: In **diethyl disulfide**, the methylene protons ($-\text{CH}_2-$) adjacent to the disulfide bond are deshielded compared to those in diethyl sulfide due to the presence of the second sulfur atom. The thiol proton ($-\text{SH}$) in ethanethiol gives a characteristic signal that is absent in the other two compounds.

¹³C NMR Spectra: A similar trend is observed in the ¹³C NMR spectra, where the methylene carbon (-CH₂-) in **diethyl disulfide** experiences a different electronic environment compared to the analogous carbon in diethyl sulfide and ethanethiol.

Compound Name	Functional Group	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Diethyl Disulfide	Disulfide (R-S-S-R)	~2.67 (q, 4H, -S-CH ₂ -), ~1.32 (t, 6H, -CH ₃)	~39.0 (-S-CH ₂ -), ~14.7 (-CH ₃)
Ethanethiol	Thiol (R-SH)	~2.5 (q, 2H, -S-CH ₂ -), ~1.2 (t, 3H, -CH ₃), ~1.3 (t, 1H, -SH)	~25.0 (-S-CH ₂ -), ~15.0 (-CH ₃)
Diethyl Sulfide	Thioether (R-S-R)	~2.51 (q, 4H, -S-CH ₂ -), ~1.25 (t, 6H, -CH ₃)	~26.0 (-S-CH ₂ -), ~15.0 (-CH ₃)

Table 1. Comparative ¹H and ¹³C NMR chemical shifts for **diethyl disulfide**, ethanethiol, and diethyl sulfide. Values are approximate and can vary slightly based on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecules, particularly the stretching frequencies of the C-S and S-S bonds.

IR Spectroscopy: The C-S stretching vibration typically appears in the fingerprint region of the IR spectrum. The S-H stretch of ethanethiol is a weak but distinct band. The S-S stretching vibration of **diethyl disulfide** is often weak in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the S-S bond, which gives rise to a characteristic and relatively strong signal. The C-S stretching bands are also readily observed.

Compound Name	Key Vibrational Modes	IR Frequency (cm ⁻¹)	Raman Frequency (cm ⁻¹)
Diethyl Disulfide	$\nu(\text{S-S})$	~510-540 (weak)	~510 (strong)
	$\nu(\text{C-S})$	~650-750	
Ethanethiol	$\nu(\text{S-H})$	~2550-2600 (weak)	~2570
	$\nu(\text{C-S})$	~600-700	~655
Diethyl Sulfide	$\nu(\text{C-S})$	~650-750	~650-750

Table 2. Key IR and Raman vibrational frequencies for **diethyl disulfide**, ethanethiol, and diethyl sulfide.^{[1][2][3][4][5][6]} Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the identification and differentiation of these compounds. The fragmentation patterns are influenced by the sulfur-containing functional group.

Diethyl Disulfide: The mass spectrum of **diethyl disulfide** is characterized by the presence of the molecular ion peak and fragments resulting from the cleavage of the S-S and C-S bonds.

Ethanethiol: Ethanethiol's mass spectrum shows a prominent molecular ion peak and fragmentation patterns corresponding to the loss of the thiol group and alkyl fragments.

Diethyl Sulfide: The mass spectrum of diethyl sulfide displays a strong molecular ion peak and fragmentation arising from the cleavage of the C-S bonds.

Compound Name	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
Diethyl Disulfide	122.25	122 (M ⁺), 94, 61, 29
Ethanethiol	62.13	62 (M ⁺), 47, 29, 27
Diethyl Sulfide	90.19	90 (M ⁺), 61, 29

Table 3. Molecular weights and characteristic mass fragments for **diethyl disulfide**, ethanethiol, and diethyl sulfide.^{[7][8][9]} M⁺ denotes the molecular ion.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the organosulfur compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Use a standard pulse program for a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
 - Apply a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on the same spectrometer.
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a longer acquisition time and relaxation delay compared to ¹H NMR to ensure quantitative data for all carbon environments.
 - A higher number of scans will be required to obtain a good signal-to-noise ratio.

- Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[\[10\]](#)[\[11\]](#)
- Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Raman Spectroscopy

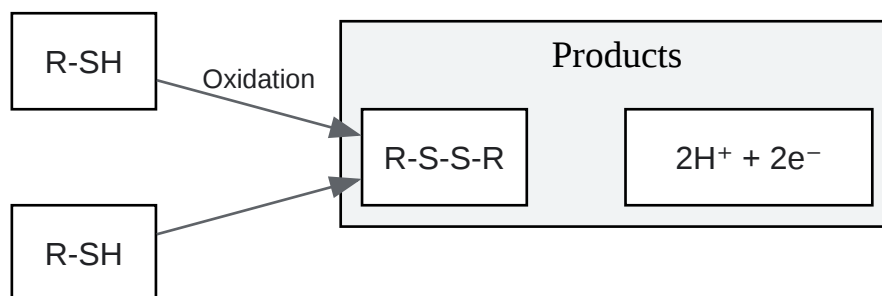
- Sample Preparation: Place the liquid sample in a glass capillary tube or an NMR tube.
- Data Acquisition:
 - Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
 - Focus the laser onto the sample.
 - Collect the scattered light using a suitable detector.
 - Acquire the spectrum over a Raman shift range of approximately 200 to 3000 cm^{-1} .
 - Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the volatile organosulfur compound in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration.
- Gas Chromatography (GC):
 - Inject a small volume (e.g., 1 μL) of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
 - Employ a temperature program to separate the compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
- Mass Spectrometry (MS):
 - The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV).
 - Scan a mass range of approximately m/z 30 to 300.
 - The resulting mass spectra of the separated components are recorded and can be compared to spectral libraries for identification.^{[12][13]}

Visualization of Thiol-Disulfide Interchange

The interconversion between thiols and disulfides is a fundamental reaction in organosulfur chemistry. The following diagram illustrates the oxidation of two thiol molecules to form a disulfide. This reaction can be initiated by a mild oxidizing agent.



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Caption: Oxidation of thiols to a disulfide.

This guide provides a foundational understanding of the spectroscopic differences between **diethyl disulfide** and other common organosulfur compounds. The provided data and protocols serve as a valuable resource for researchers in their analytical and developmental work.

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